2,2-dimethyl-2,3-dihydro-4H-1-benzothiopyran-4-one 1-oxide
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Description
2,2-dimethyl-2,3-dihydro-4H-1-benzothiopyran-4-one 1-oxide is a useful research compound. Its molecular formula is C11H12O2S and its molecular weight is 208.28. The purity is usually 95%.
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Biological Activity
2,2-Dimethyl-2,3-dihydro-4H-1-benzothiopyran-4-one 1-oxide, also known as benzothiopyran oxide, is an organic compound with the molecular formula C11H12O2S. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its biological activity, including mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula : C11H12O2S
- Molecular Weight : 220.28 g/mol
- CAS Number : 13189-17-8
- LogP : 3.14370 (indicating moderate lipophilicity)
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antimicrobial activity against various bacterial strains. For instance, a study reported an IC50 value of 16.3 µg/mL against Leishmania tropica when combined with other compounds .
- Anticancer Activity : The compound has been investigated for its anticancer properties. In vitro studies demonstrated that certain derivatives could inhibit the growth of cancer cell lines, suggesting potential applications in cancer therapy .
- Mechanism of Action : The biological activity is believed to stem from its ability to interact with specific molecular targets such as enzymes or receptors involved in disease pathways. The exact mechanisms are still under investigation but may involve modulation of signaling pathways related to cell proliferation and apoptosis .
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions starting from suitable precursors like 2-aminothiophenol and methyl chloroacetate under basic conditions. Various derivatives have been synthesized to enhance its biological activity:
Derivative | Biological Activity | IC50 Value |
---|---|---|
Compound A | Antimicrobial | 16.3 µg/mL |
Compound B | Anticancer | Not specified |
Compound C | Antiviral | Not specified |
Case Studies
Several case studies highlight the biological potential of this compound:
- Antimicrobial Study : A recent investigation into the antimicrobial efficacy of benzothiopyran derivatives revealed that certain modifications significantly enhanced their activity against Staphylococcus aureus and Escherichia coli. These findings suggest that structural modifications can lead to improved pharmacological profiles .
- Anticancer Research : In vitro assays demonstrated that a derivative of 2,2-dimethyl-2,3-dihydro-4H-1-benzothiopyran-4-one exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
Properties
IUPAC Name |
2,2-dimethyl-1-oxo-3H-thiochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2S/c1-11(2)7-9(12)8-5-3-4-6-10(8)14(11)13/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOJHNTVFKIULA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=CC=CC=C2S1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13189-17-8 |
Source
|
Record name | 2,2-dimethyl-3,4-dihydro-2H-1lambda4-benzothiopyran-1,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.